4-Bromopyrazolo[1,5-a]pyridin-6-ol
Description
4-Bromopyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound featuring a fused pyrazole-pyridine ring system substituted with a bromine atom at position 4 and a hydroxyl group at position 4. Its molecular formula is C₇H₄BrN₃O, with a molecular weight of 230.03 g/mol (CAS: 2068065-05-2) . It is commercially available in high purity (≥97%) and is utilized as a building block in medicinal chemistry and drug discovery .
The hydroxyl group at position 6 contributes to hydrogen-bonding capabilities, while the bromine atom introduces steric bulk and electron-withdrawing effects, influencing electronic properties and reactivity. These features make it a candidate for further derivatization, particularly in targeting enzymes or receptors where halogen bonding or specific polarity is critical.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-6-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-5(11)4-10-7(6)1-2-9-10/h1-4,11H |
InChI Key |
NZIQPMVFSXTSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=CN2N=C1)O)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyridine, including 4-bromopyrazolo[1,5-a]pyridin-6-ol, possess significant anticancer properties. These compounds have been investigated for their potential to inhibit various cancer cell lines and target specific molecular pathways involved in tumor growth. For instance, studies have indicated that these derivatives can act as selective inhibitors of protein kinases associated with cancer progression, such as AXL and c-MET kinases .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on several enzymes. It has shown promise as an inhibitor of serine/threonine kinases, which are critical in many cellular processes. The selectivity and potency of this compound against specific kinases make it a candidate for further development in treating diseases linked to kinase dysregulation, including cancer and inflammatory disorders .
Antimicrobial Properties
Recent studies have highlighted the antibacterial potential of pyrazolo[1,5-a]pyridine derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanisms underlying these effects involve interference with bacterial growth and metabolism .
Material Science
Photophysical Properties
this compound has garnered attention for its unique photophysical properties, making it suitable for applications in material science. Its ability to form crystals with distinct conformational characteristics can be leveraged in the development of new materials with specific optical properties, such as fluorescence and phosphorescence .
Case Study 1: Anticancer Research
In a study focusing on the synthesis of novel pyrazolo[1,5-a]pyridine derivatives, researchers identified compounds that exhibited potent anticancer activity against various cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards specific cancer targets.
Case Study 2: Enzyme Inhibition
A series of experiments evaluated the inhibitory effects of this compound on human kinases involved in cell signaling pathways. Results indicated that certain modifications to the compound significantly improved its potency and selectivity for targeted kinases associated with diseases like cancer and diabetes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs: Brominated Pyrazolo-Pyridines
Compounds with the pyrazolo[1,5-a]pyridine core but varying substituents demonstrate distinct biological and physicochemical properties.
Key Findings :
- Bromine Position : Bromine at position 4 (as in the target compound) may enhance steric hindrance compared to position 5 or 3, affecting binding to hydrophobic enzyme pockets .
- Hydroxyl vs. Methoxy : The hydroxyl group in this compound improves hydrogen-bonding interactions, whereas methoxy groups (e.g., in 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate) increase lipophilicity and metabolic stability .
- Fluorine Substitution : Fluorine at position 6 (e.g., 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine) enhances electronegativity and bioavailability, making it suitable for central nervous system targets .
Functional Analogs: Pyrazolo-Pyrimidines and Triazines
Compounds with related fused heterocycles exhibit diverse pharmacological profiles.
Key Findings :
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines (e.g., 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol) inhibit TTK kinase via a 1(1)/2 mechanism, with polar groups enhancing potency .
- Anticancer Activity : Pyrazolo-triazines with aromatic substituents (e.g., compound 3ba) show cytotoxicity against cancer cells, whereas alkyl substituents are inactive . This highlights the importance of aromaticity in bioactivity, a feature shared with brominated pyrazolo-pyridines.
- Antibacterial Activity : Imidazo[1,5-a]pyridines (e.g., compound 3a) exhibit MIC₅₀ values of 0.6–1.4 mg/mL against Gram-positive bacteria, outperforming pyrazolo-pyridines in this application .
Physicochemical and Thermodynamic Properties
| Property | This compound | Pyrazolo[1,5-a]pyrimidines | Imidazo[1,5-a]pyridines |
|---|---|---|---|
| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 1.5–2.0 |
| Hydrogen Bond Donors | 1 (-OH) | 1–2 | 0–1 |
| Melting Point | 180–185°C (estimated) | 200–220°C | 160–180°C |
| Thermodynamic Binding (ΔG) | Not reported | −8.2 kcal/mol (TTK) | −7.5 kcal/mol (papain) |
Insights :
- The lower LogP of this compound compared to pyrazolo-pyrimidines suggests better aqueous solubility, advantageous for oral bioavailability.
- Imidazo[1,5-a]pyridines bind entropically to papain via hydrophobic interactions, whereas pyrazolo-pyridines may require additional polar modifications for similar efficacy .
Preparation Methods
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Adapting methodologies from iodination reactions, bromination proceeds via NBS in acetonitrile under mild conditions:
Procedure :
-
Dissolve pyrazolo[1,5-a]pyridin-6-ol (1.0 equiv) in anhydrous MeCN (0.1 M).
-
Add NBS (1.1 equiv) portionwise at 0°C.
-
Stir at room temperature for 2–4 h.
-
Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica chromatography.
Optimization Data :
NBS demonstrates superior regioselectivity for C4 bromination compared to molecular bromine, which generates 15–20% of the C3-bromo byproduct.
Cyclization-Bromination Tandem Approach
Suzuki-Miyaura Coupling for Core Assembly
The pyrazolo[1,5-a]pyridine scaffold is constructed via palladium-catalyzed coupling, as exemplified in patent AU2020276802:
Key Steps :
-
React 5-aminopyrazolo[1,5-a]pyridine with tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate under Suzuki conditions.
Reaction Scheme :
Yield : 82% after recrystallization from ethanol/water.
Demethylation of 6-Methoxy Precursors
BBr₃-Mediated Demethylation
Methoxy-to-hydroxyl conversion is achieved via boron tribromide in dichloromethane:
Procedure :
-
Charge 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (1.0 equiv) into anhydrous DCM (0.05 M).
-
Add BBr₃ (3.0 equiv) dropwise at −78°C.
-
Warm to 25°C and stir for 6 h.
-
Quench with MeOH, concentrate, and purify via HPLC.
Comparative Demethylation Agents :
BBr₃ affords near-quantitative conversion due to its strong Lewis acidity, though moisture-sensitive conditions necessitate rigorous anhydrous handling.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.29 (dd, J = 7.3 Hz, 1H, C5-H), 7.66 (s, 1H, C3-H), 6.87 (dd, J = 7.3, 2.0 Hz, 1H, C2-H), 5.42 (s, 1H, C6-OH).
-
LCMS (APCI+) : m/z 245 [M+H]⁺ (calc. for C₇H₄BrN₂O: 244.95).
-
HPLC Purity : >99% (Altima C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) and DEPT-135 for carbon typing .
- IR Spectroscopy : Confirm hydroxyl (-OH) and C-Br stretches (~3400 cm⁻¹ and ~550 cm⁻¹, respectively) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (C₇H₅BrN₂O: ~213 g/mol) .
- X-ray Crystallography : Resolve positional ambiguity of bromine and hydroxyl groups (monoclinic crystal system, P21/c space group) .
How does the bromine substituent influence the reactivity of pyrazolo[1,5-a]pyridine derivatives in cross-coupling reactions?
Advanced
The bromine atom at the 4-position enables Suzuki-Miyaura couplings with aryl boronic acids. Challenges include:
- Steric hindrance due to the pyridine ring, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .
- Competing dehalogenation : Use anaerobic conditions and degassed solvents to prevent Pd-mediated debromination .
Example protocol: - React this compound with 4-methoxyphenylboronic acid (1.2 eq) in toluene/EtOH (3:1), K₂CO₃ (2 eq), 80°C, 12h .
What computational methods predict the electronic properties of this compound?
Q. Advanced
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps and electrostatic potential surfaces. Bromine’s electronegativity lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking : PyRx or AutoDock Vina assesses binding affinity to biological targets (e.g., kinases) by simulating interactions with the hydroxyl and bromine moieties .
How can researchers resolve contradictions in NMR data for brominated pyrazolo derivatives?
Q. Advanced
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm substituent positions .
- Variable Temperature NMR : Resolve overlapping peaks by analyzing chemical shift temperature dependence .
- X-ray Validation : Compare experimental NMR data with crystallographic results to resolve ambiguities (e.g., distinguishing C4 vs. C5 bromination) .
What are the stability considerations for storing this compound?
Q. Basic
- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation of the hydroxyl group .
- Decomposition Monitoring : Use HPLC (C18 column, 254 nm) to detect degradation products (e.g., debrominated analogs) .
What role does this compound serve in bioactive compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
